7-Methoxy-8-nitroquinoline

Overview

Description

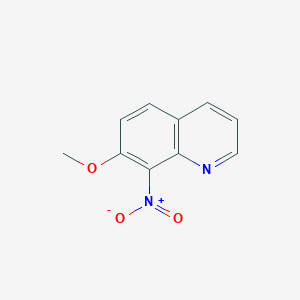

7-Methoxy-8-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of methoxy and nitro groups on the quinoline ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-8-nitroquinoline typically involves the nitration of 7-methoxyquinoline. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The nitration step is usually carried out using a mixture of nitric acid and sulfuric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-8-nitroquinoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Cyclization: It can undergo cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Sodium hydride, alkyl halides.

Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products:

Reduction: 7-Methoxy-8-aminoquinoline.

Substitution: Various substituted quinolines depending on the nucleophile used.

Cyclization: Polycyclic aromatic compounds

Scientific Research Applications

7-Methoxy-8-nitroquinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of 7-Methoxy-8-nitroquinoline is primarily due to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to antimicrobial and anticancer effects. The methoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

7-Methoxyquinoline: Lacks the nitro group, making it less reactive.

8-Nitroquinoline: Lacks the methoxy group, affecting its lipophilicity and biological activity.

7-Fluoro-8-nitroquinoline: Substitution of the methoxy group with a fluorine atom alters its chemical properties and biological activity

Uniqueness: 7-Methoxy-8-nitroquinoline is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

7-Methoxy-8-nitroquinoline is a notable compound in medicinal chemistry, recognized for its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, case studies, and comparative analyses with similar compounds.

Overview of this compound

This compound is a heterocyclic aromatic compound characterized by a methoxy group and a nitro group attached to the quinoline ring. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of approximately 204.18 g/mol. The structural features of this compound enhance its reactivity and biological properties, making it a valuable candidate for therapeutic applications.

Biological Activities

Antimalarial Activity

Research indicates that this compound exhibits significant antimalarial properties by inhibiting certain enzymes essential for the survival of malaria parasites. The presence of both methoxy and nitro groups contributes to its pharmacological efficacy, enhancing its ability to disrupt metabolic pathways crucial for parasite survival.

Anticancer Activity

In anticancer studies, this compound has shown potential in inhibiting cancer cell proliferation. It has been tested against various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549) cells. The compound's ability to bind effectively to enzymes involved in metabolic pathways is crucial for its anticancer activity .

While specific mechanisms of action for this compound are not fully elucidated, quinoline derivatives are generally known to exhibit various biological activities through enzyme inhibition and interaction with biological macromolecules. The nitro group is believed to play a critical role in enhancing the compound's reactivity towards target enzymes .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other quinoline derivatives to understand the influence of structural modifications on efficacy:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Methoxy-8-nitroquinoline | Methoxy at position 6, nitro at position 8 | Different substitution pattern affects activity |

| 5-Methyl-8-nitroquinoline | Methyl at position 5, nitro at position 8 | Altered electronic properties |

| 7-Methyl-5-nitroquinoline | Methyl at position 7, nitro at position 5 | Different biological activity profile |

| 6-Chloro-8-nitroquinoline | Chlorine at position 6, nitro at position 8 | Potentially different reactivity |

These comparisons highlight how variations in the quinoline structure can lead to differing biological activities and pharmacological profiles.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Anticancer Studies : In vitro tests demonstrated that this compound effectively inhibited the growth of various cancer cell lines. For instance, it was found to induce apoptosis in MDA-MB-231 cells through the activation of caspase pathways .

- Antimalarial Efficacy : In experiments against Plasmodium falciparum, this compound displayed potent activity, suggesting its potential as a lead compound for developing new antimalarial drugs.

- Enzyme Inhibition : Studies have shown that this compound can inhibit enzymes critical for cellular metabolism in both cancerous and parasitic cells, further supporting its therapeutic potential.

Future Directions

The promising biological activities of this compound warrant further investigation into its mechanisms of action and therapeutic applications. Future research could focus on:

- Structural Optimization : Modifying the compound's structure to enhance its efficacy and reduce potential side effects.

- Combination Therapies : Exploring synergistic effects when combined with other therapeutic agents.

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and toxicity profiles.

Properties

IUPAC Name |

7-methoxy-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-8-5-4-7-3-2-6-11-9(7)10(8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPSBGPTZVFQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458708 | |

| Record name | 7-METHOXY-8-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83010-83-7 | |

| Record name | 7-METHOXY-8-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.